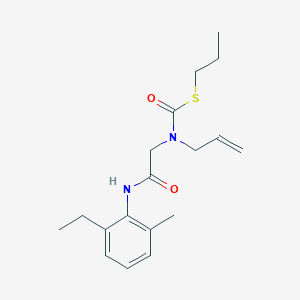
S-propyl ne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-propyl ne is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of the neuropeptide, Substance P, which is involved in pain transmission and inflammation. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.
Mécanisme D'action
S-propyl ne exerts its effects through the activation of the neurokinin-1 receptor (NK1R), which is the primary receptor for Substance P. Activation of NK1R leads to the release of pro-inflammatory mediators such as cytokines and chemokines. This compound has been shown to inhibit this process, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activation of immune cells such as macrophages and T cells. In addition, this compound has been shown to have analgesic effects, reducing pain sensitivity in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using S-propyl ne in lab experiments is its specificity for the NK1R receptor. This allows for targeted inhibition of pro-inflammatory pathways without affecting other signaling pathways. However, one limitation of using this compound is its stability. It has a short half-life and can be rapidly degraded in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on S-propyl ne. One area of interest is the development of more stable analogs that can be used in vivo. Another area of research is the exploration of its potential therapeutic applications in other inflammatory conditions such as asthma and multiple sclerosis. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on inflammation and pain.
Méthodes De Synthèse
The synthesis of S-propyl ne involves the modification of Substance P by adding a propyl group to the amino terminus of the peptide. This can be achieved through solid-phase peptide synthesis or solution-phase synthesis. The purity of the final product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
S-propyl ne has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in conditions such as arthritis, colitis, and neuropathic pain. Its analgesic properties make it a promising candidate for the treatment of chronic pain conditions.
Propriétés
Formule moléculaire |
C18H26N2O2S |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
S-propyl N-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C18H26N2O2S/c1-5-11-20(18(22)23-12-6-2)13-16(21)19-17-14(4)9-8-10-15(17)7-3/h5,8-10H,1,6-7,11-13H2,2-4H3,(H,19,21) |
Clé InChI |
NWPWVXXMEDJJBH-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)N(CC=C)CC(=O)NC1=C(C=CC=C1CC)C |
SMILES canonique |
CCCSC(=O)N(CC=C)CC(=O)NC1=C(C=CC=C1CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
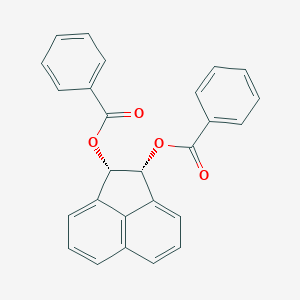
![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)
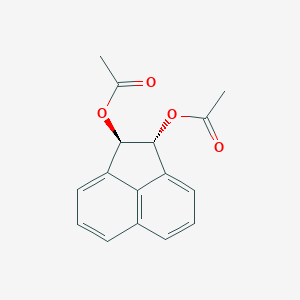
![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)
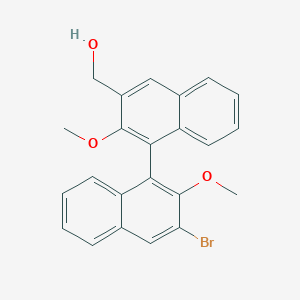
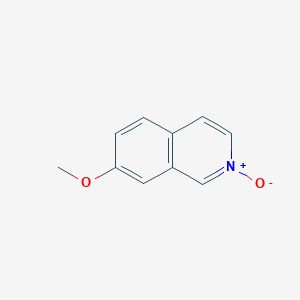
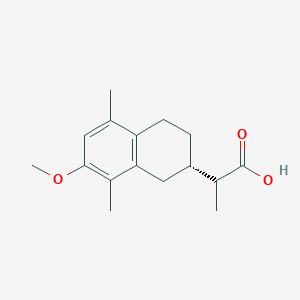
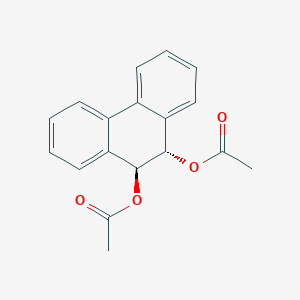
![1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)
![7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B287819.png)
![2-{4-nitrobenzylidene}-9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B287820.png)
![3',3'-Dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B287823.png)